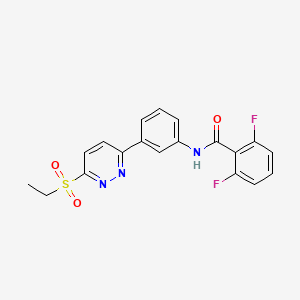

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)17-10-9-16(23-24-17)12-5-3-6-13(11-12)22-19(25)18-14(20)7-4-8-15(18)21/h3-11H,2H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOYCLQCNZRRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H19F2N3O2S

- Molecular Weight : 372.45 g/mol

The compound features a pyridazine moiety and an ethylsulfonyl group, which contribute to its unique chemical properties. The presence of difluorobenzamide enhances its potential interactions with biological targets.

This compound is hypothesized to exert its biological effects through several mechanisms:

- Inhibition of Specific Enzymes : The compound may act as an inhibitor of certain enzymes involved in cancer pathways, potentially leading to reduced tumor growth.

- Modulation of Signaling Pathways : It might interact with signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK pathway.

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting that this compound may also promote programmed cell death in malignant cells.

Biological Activity Data

Research studies have evaluated the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer Activity | Exhibited significant cytotoxicity against various cancer cell lines. | |

| Enzyme Inhibition | Inhibited specific kinases involved in cancer progression. | |

| Apoptosis Induction | Induced apoptosis in treated cancer cells. |

Case Studies and Research Findings

- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The IC50 values indicated potent activity against breast and prostate cancer cells.

- Mechanistic Insights : Further mechanistic studies revealed that this compound disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.

- Pharmacokinetic Properties : Preliminary pharmacokinetic evaluations suggested favorable absorption characteristics, although further studies are required to fully understand its bioavailability and metabolism.

Comparison with Similar Compounds

Key Observations:

Core Structure : All compounds share the 2,6-difluorobenzamide backbone, critical for binding to chitin synthase enzymes in insects .

Substituent Variability: The ethylsulfonyl-pyridazine group in the target compound distinguishes it from analogs like diflubenzuron (4-chlorophenyl) or fluazuron (chloropyridinyloxy). Sulfonyl groups enhance polarity and may improve solubility or metabolic stability compared to halogenated aryl groups . Halogenation Patterns: Diflubenzuron and fluazuron feature chlorine atoms, which enhance lipophilicity and target affinity, whereas novaluron incorporates trifluoromethoxy-ethoxy chains for increased environmental persistence .

Biological Activity: Diflubenzuron and lufenuron are established insecticides, with lufenuron’s trifluoromethylphenoxy group conferring broader pest resistance . The target compound’s ethylsulfonyl-pyridazine moiety may offer unique binding kinetics or specificity toward resistant insect strains, though empirical data are lacking in the provided evidence.

Research Findings and Mechanistic Insights

Structure-Activity Relationships (SAR)

Pharmacokinetic and Environmental Profiles

- Diflubenzuron and novaluron are noted for their low mammalian toxicity and high selectivity for arthropods .

- The target compound’s sulfonyl group could enhance biodegradability compared to highly halogenated analogs like lufenuron, which persist longer in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.